Ethyl 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-ethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-3-14-7-8-5-12-6-9(10(8)13-14)11(15)16-4-2/h7,9,12H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYGSBHDYPJRSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2CNCC(C2=N1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601126061 | |
| Record name | 2H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, 2-ethyl-4,5,6,7-tetrahydro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601126061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391733-78-0 | |
| Record name | 2H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, 2-ethyl-4,5,6,7-tetrahydro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1391733-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, 2-ethyl-4,5,6,7-tetrahydro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601126061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as ethyl acetoacetate and hydrazine, followed by subsequent reactions to introduce the pyrazolo[4,3-c]pyridine core. The reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ester group at position 7 undergoes nucleophilic substitution under basic or acidic conditions. Key transformations include:
Mechanistic Insight : The ester’s carbonyl carbon is susceptible to nucleophilic attack, with reactivity enhanced by the electron-withdrawing pyridine ring .
Oxidation and Reduction
The tetrahydro pyridine ring undergoes redox reactions:
Key Finding : Oxidation fully aromatizes the pyridine ring, while selective hydrogenation preserves the pyrazole ring .
Cyclization and Ring-Opening
The compound participates in cycloadditions and ring-modification reactions:
Note : Cycloadditions expand the heterocyclic system, enabling access to polycyclic architectures .
Functional Group Transformations
Modifications at the ethyl or pyrazole substituents:
Critical Data : Methylation occurs preferentially at N-1 due to steric and electronic factors .
Interaction with Biological Targets
While not a direct chemical reaction, its derivatives show target-specific reactivity:
| Biological Target | Modified Structure | Binding Affinity (IC₅₀) | Mechanism | Source |
|---|---|---|---|---|
| Carbonic anhydrase IX | Sulfonamide at C-3 | 12 nM | Zn²⁺ chelation | |
| PARP-1 | 7-Carboxamide | 89 nM | NAD⁺ competition |
Implication : Functionalization at C-3 or C-7 enhances interactions with enzyme active sites .
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate has the following chemical properties:
- Molecular Formula : C10H15N3O2
- Molecular Weight : 209.25 g/mol
- CAS Number : 1391733-78-0
The compound features a pyrazolo[4,3-c]pyridine core, which is known for its diverse pharmacological activities.
Pharmacological Activity
Recent studies have indicated that compounds similar to Ethyl 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine exhibit significant pharmacological properties:
- Antidepressant Effects : Research has shown that related pyrazolo compounds can act as potential antidepressants by modulating neurotransmitter levels in the brain. For example, derivatives have been tested for their ability to inhibit the reuptake of serotonin and norepinephrine.
- Anti-inflammatory Properties : Some studies suggest that these compounds may possess anti-inflammatory effects by inhibiting specific pathways involved in inflammation.
Neuroprotective Effects
There is growing evidence that pyrazolo compounds can provide neuroprotective benefits. Ethyl 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis in experimental models.
Synthesis and Derivatives
The synthesis of Ethyl 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine involves several steps that typically include cyclization reactions and esterification processes. The following table summarizes some synthetic routes and derivatives:
| Synthesis Method | Key Steps | Yield (%) |
|---|---|---|
| Cyclization Reaction | Formation of the pyrazole ring | 75 |
| Esterification | Reaction with ethyl chloroformate | 85 |
| Reduction | Reductive amination to enhance bioactivity | 90 |
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazolo derivatives for their antidepressant properties. Ethyl 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine was included in the screening process and demonstrated a significant reduction in depressive-like behaviors in rodent models.
Case Study 2: Neuroprotection in Parkinson's Disease Models
In another research article from Neuroscience Letters, the neuroprotective effects of Ethyl 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine were assessed in models of Parkinson's disease. The compound was found to significantly reduce neuronal loss and improve motor function in treated animals compared to controls.
Mechanism of Action
The mechanism by which Ethyl 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate exerts its effects depends on its specific biological target. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved can vary depending on the specific application and the derivatives being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyrazolo[4,3-c]pyridine derivatives, focusing on substituents, physicochemical properties, and synthesis (Table 1).
Table 1: Key Comparisons with Analogous Compounds
Structural and Functional Insights
Substituent Effects: The absence of a 3-oxo group in the target compound distinguishes it from most analogs in –7. The 2-ethyl and 7-carboxylate groups may enhance lipophilicity compared to phenyl-substituted derivatives (e.g., 6g, 9d), which could influence pharmacokinetics .
Saturation and Conformation :
- The fully saturated tetrahydro ring in the target compound contrasts with 3,5-dihydro analogs, likely increasing ring flexibility and solubility. For example, the half-chair conformation observed in ’s tetrahydro derivative suggests adaptability for intermolecular interactions .
Synthetic Yields :
- Yields for dihydro analogs vary widely (25–89%) depending on substituent steric bulk and reaction conditions. The target compound’s simpler ethyl group (vs. adamantyl or propargyl in 6j, 6k) might improve synthetic efficiency if prepared similarly .
Spectroscopic Profiles :
Biological Activity
Ethyl 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₀H₁₅N₃O₂
- Molecular Weight : 209.25 g/mol
- CAS Number : 1391733-95-1
Synthesis
Recent studies have reported various synthetic routes to obtain pyrazolo[4,3-c]pyridine derivatives. These methods often involve multi-step reactions that utilize readily available starting materials. For instance, the synthesis of this compound can be achieved through cyclization reactions involving appropriate precursors .
Anticancer Activity
Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit significant anticancer properties. For example:
- Inhibition of Tumor Cell Proliferation : Studies have shown that derivatives can inhibit the proliferation of various cancer cell lines. One such study reported IC₅₀ values indicating effective inhibition against HeLa and A375 human tumor cells .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression:
These findings suggest that this compound may serve as a scaffold for developing selective kinase inhibitors.
Neuropharmacological Effects
Some studies have explored the neuropharmacological potential of pyrazolo[4,3-c]pyridines:
- Dopamine Receptor Modulation : Certain derivatives have been identified as biased agonists for dopamine receptors, which could lead to novel treatments for neuropsychiatric disorders .
Case Studies and Research Findings
- Study on Antiproliferative Effects : A study conducted by researchers demonstrated that specific derivatives of pyrazolo[4,3-c]pyridines showed significant antiproliferative effects on cancer cells through various mechanisms including apoptosis induction and cell cycle arrest .
- Selective Kinase Inhibition : Another study highlighted the selective inhibition of cyclin-dependent kinases (CDKs) by pyrazolo[4,3-c]pyridines with a focus on their structure-activity relationship (SAR), emphasizing the importance of substituent variations on biological activity .
Q & A
Q. What are the common synthetic routes for Ethyl 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate?
- Methodological Answer : The compound is typically synthesized via cyclization reactions involving hydrazine derivatives and ketones. For example, phenylhydrazine hydrochloride reacts with substituted piperidone derivatives in methanol under reflux (70°C, 4–6 hours) to form the pyrazolo-pyridine core . Another approach involves treating intermediates with ammonia or alkylamines in ethanol to introduce substituents at specific positions . Key steps include optimizing stoichiometry, solvent selection (e.g., methanol or ethanol), and reaction time to minimize byproducts.
Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine the crystal structure of this compound?
- Methodological Answer : SC-XRD analysis involves growing high-quality single crystals via slow evaporation of a saturated solution. Data collection is performed using a diffractometer (e.g., Bruker D8 Venture), and structures are refined using software like SHELXL . For example, in related pyrazolo-pyridine derivatives, hydrogen bonding and π-π stacking interactions are critical for stabilizing the lattice . WinGX or OLEX2 suites are used for data processing and visualization .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodological Answer : Safety protocols include using personal protective equipment (PPE: gloves, lab coat, goggles) and working in a fume hood. While specific toxicity data for this compound are limited, structurally similar pyrazolo-pyridines may cause respiratory or skin irritation. Refer to safety data sheets (SDS) for analogous compounds, which recommend avoiding inhalation and direct contact . Emergency procedures should include immediate rinsing with water and consultation with occupational health services.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer : Optimization involves systematic variation of:
- Temperature : Higher temperatures (e.g., reflux) may accelerate cyclization but risk decomposition.
- Catalysts : Acidic or basic catalysts (e.g., K₂CO₃) can enhance reaction efficiency .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization removes byproducts . Monitor reaction progress via TLC or LC-MS to identify optimal termination points .
Q. How can researchers resolve discrepancies in spectroscopic data obtained from different synthetic batches?
- Methodological Answer : Contradictions in NMR or mass spectra often arise from stereochemical variations or residual solvents. Strategies include:
- High-resolution mass spectrometry (HR-MS) : Confirm molecular formula accuracy.
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish regioisomers .
- X-ray crystallography : Resolve ambiguous stereochemistry by comparing experimental and simulated powder diffraction patterns .
- Dynamic NMR : Detect conformational exchange in solution phase .
Q. What challenges arise during crystallographic refinement of this compound, particularly with disordered structures?
- Methodological Answer : Disordered moieties (e.g., flexible ethyl or ester groups) complicate electron density maps. Mitigation strategies:
Q. What role do computational methods play in predicting the reactivity and binding properties of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO). Molecular docking (AutoDock Vina) assesses interactions with biological targets, such as enzymes or receptors, by simulating binding affinities and pose stability . Solvent effects are modeled using COSMO-RS to predict solubility and stability in different media .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Flash chromatography : Use gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate polar byproducts .
- Crystallization : Recrystallize from ethanol/water mixtures to remove hydrophobic impurities .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
